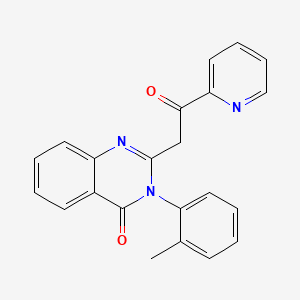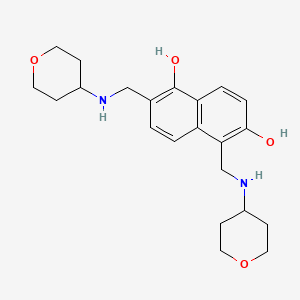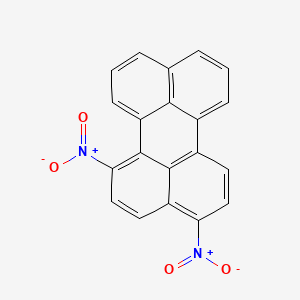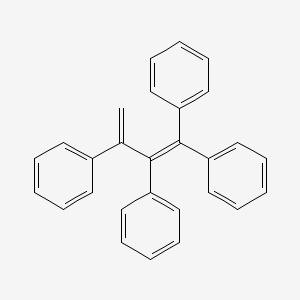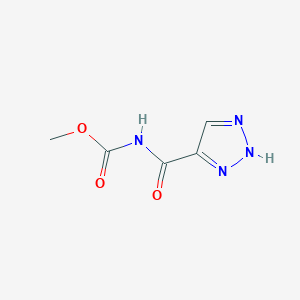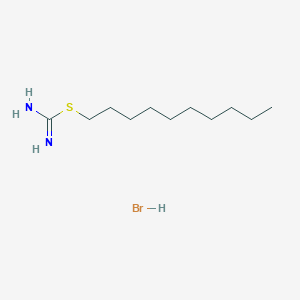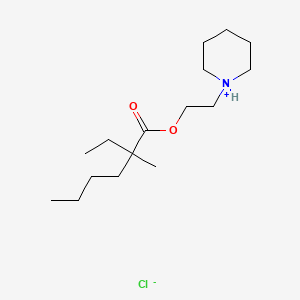![molecular formula C18H22N4 B12801332 Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile CAS No. 14651-45-7](/img/structure/B12801332.png)
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile: is a complex organic compound with the molecular formula C18H22N4. It is characterized by its unique spiro structure, which consists of two rings connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used in the study of molecular interactions and biochemical pathways. Its stability and reactivity make it a valuable tool for probing the mechanisms of various biological processes .
Medicine
In medicine, Spiro[2Its unique structure could be exploited to design new therapeutic agents with specific biological activities .
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and versatility make it suitable for various industrial applications, including coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[2.10]dodecane-1,1,2,2-tetracarbonitrile
- **Spiro[2.12
Eigenschaften
CAS-Nummer |
14651-45-7 |
|---|---|
Molekularformel |
C18H22N4 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H22N4/c19-12-17(13-20)16(18(17,14-21)15-22)10-8-6-4-2-1-3-5-7-9-11-16/h1-11H2 |
InChI-Schlüssel |
IEQJSTHTZVZKHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC2(CCCCC1)C(C2(C#N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


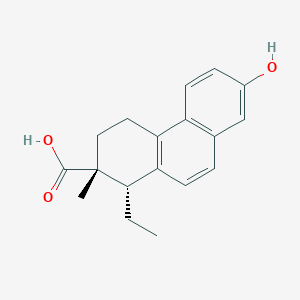
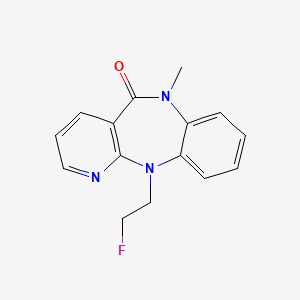
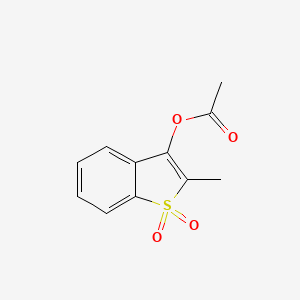
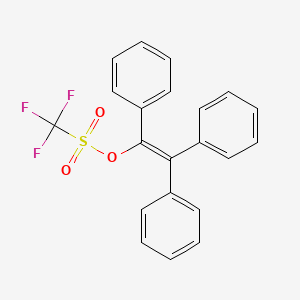
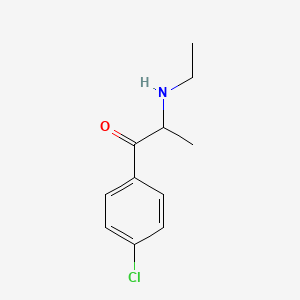
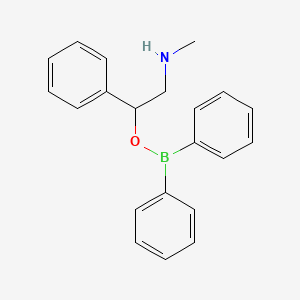
![Ferrocene, 1-[(R)-(dimethylamino)[2-(diphenylphosphino)phenyl]methyl]-2-(diphenylphosphino)-, (2S)-](/img/structure/B12801278.png)
